molecular formula C20H23NO4 B5021210 Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate

Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate

Cat. No.: B5021210
M. Wt: 341.4 g/mol
InChI Key: HBGWYUUQDUVEHC-UHFFFAOYSA-N
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Description

Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group, an ethylphenoxy group, and an acetylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.

    Amidation: The 4-ethylphenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid.

    Esterification: Finally, the 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
  • Propyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
  • Propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate

Uniqueness

Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(4-2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWYUUQDUVEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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